Ethyl 3,5-dimethylisonicotinate

Description

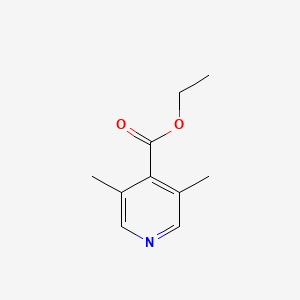

Ethyl 3,5-dimethylisonicotinate is a substituted pyridine derivative characterized by an ethyl ester group at the 4-position and methyl substituents at the 3- and 5-positions of the isonicotinate ring. This compound belongs to a class of heterocyclic esters with applications in pharmaceuticals, agrochemicals, and materials science. Its structural features, including electron-donating methyl groups and the ethyl ester moiety, influence its reactivity, solubility, and biological activity.

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

ethyl 3,5-dimethylpyridine-4-carboxylate |

InChI |

InChI=1S/C10H13NO2/c1-4-13-10(12)9-7(2)5-11-6-8(9)3/h5-6H,4H2,1-3H3 |

InChI Key |

MVSQDBIMFKELRM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=NC=C1C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Type and Position

a) Ethyl 3,5-Dibromoisonicotinate (CAS 13959-01-8)

- Structure : Bromine atoms replace methyl groups at the 3- and 5-positions.

- Properties: Higher molecular weight (due to Br) and increased reactivity in nucleophilic substitution reactions compared to methyl substituents.

- Applications : Likely used in cross-coupling reactions or as intermediates in halogen-rich pharmaceuticals .

b) Methyl 2,6-Dimethylisonicotinate (CAS 65719-09-7)

- Structure : Methyl ester group at 4-position; methyl substituents at 2- and 6-positions.

- Properties : Steric hindrance at 2- and 6-positions may reduce accessibility for further functionalization. The methyl ester group offers lower hydrophobicity compared to ethyl esters.

- Applications: Potential use in coordination chemistry or as a ligand precursor .

c) Ethyl 2,6-Dichloro-3-Methylisonicotinate (CAS 137520-99-1)

- Structure : Chlorine at 2- and 6-positions; methyl at 3-position.

- Properties : Chlorine atoms enhance polarity and oxidative stability. The 3-methyl group may sterically protect the 4-ester group.

- Applications : High-purity intermediate in drug development, particularly for antimalarial or antiviral agents .

Functional Group Variations

a) Ethyl vs. Methyl Esters

- Ethyl Esters (e.g., Ethyl 3,5-dimethylisonicotinate): Higher lipophilicity and slower hydrolysis rates than methyl esters, favoring prolonged bioavailability in drug formulations.

- Methyl Esters (e.g., Methyl syringate, CAS 884-35-5): Improved water solubility due to smaller alkyl chains, advantageous for hydrophilic drug delivery systems .

Comparative Data Table

| Compound Name | CAS No. | Substituents | Molecular Formula | Key Properties | Applications |

|---|---|---|---|---|---|

| This compound* | N/A | 3,5-dimethyl; 4-ethyl ester | C₁₀H₁₃NO₂ | Moderate lipophilicity, steric protection | Pharmaceutical intermediates |

| Ethyl 3,5-dibromoisonicotinate | 13959-01-8 | 3,5-dibromo; 4-ethyl ester | C₈H₇Br₂NO₂ | High reactivity, halogenated intermediate | Suzuki-Miyaura coupling |

| Methyl 2,6-dimethylisonicotinate | 65719-09-7 | 2,6-dimethyl; 4-methyl ester | C₉H₁₁NO₂ | Steric hindrance, lower hydrophobicity | Ligand synthesis |

| Ethyl 2,6-dichloro-3-methylisonicotinate | 137520-99-1 | 2,6-dichloro; 3-methyl; 4-ethyl ester | C₉H₉Cl₂NO₂ | Oxidative stability, polarity | Antiviral drug R&D |

*Hypothetical structure inferred from analogs.

Key Research Findings

- Synthetic Flexibility : Ethyl esters (e.g., CAS 137520-99-1) are preferred in multi-step syntheses due to their balance of stability and reactivity, whereas methyl esters (e.g., CAS 65719-09-7) are more suited for rapid hydrolysis in prodrug systems .

- Biological Activity : Chlorine or bromine substituents (e.g., CAS 13959-01-8) correlate with enhanced antimicrobial activity but may increase toxicity risks compared to methyl-substituted derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.